1,2-Ethanediamine, N1-[3-(trifluoromethyl)-2-pyridinyl]-
Description
The compound "1,2-Ethanediamine, N1-[3-(trifluoromethyl)-2-pyridinyl]-" features an ethanediamine backbone (NH₂-CH₂-CH₂-NH₂) with a 3-(trifluoromethyl)-2-pyridinyl substituent on one nitrogen atom. The trifluoromethyl (-CF₃) group confers enhanced lipophilicity and electronic effects, which are advantageous in pharmaceutical and agrochemical applications, such as improved metabolic stability and binding affinity to hydrophobic targets.
Properties
Molecular Formula |
C8H10F3N3 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
N'-[3-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C8H10F3N3/c9-8(10,11)6-2-1-4-13-7(6)14-5-3-12/h1-2,4H,3,5,12H2,(H,13,14) |
InChI Key |
LSVXEUKUUNCRMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NCCN)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-3-(trifluoromethyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-(trifluoromethyl)pyridine and 2-bromoethylamine hydrobromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Procedure: The 3-(trifluoromethyl)pyridine is reacted with 2-bromoethylamine hydrobromide under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of N-(2-Aminoethyl)-3-(trifluoromethyl)pyridin-2-amine follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Employing advanced purification techniques such as column chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-3-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
N-(2-Aminoethyl)-3-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The aminoethyl group can form hydrogen bonds with target molecules, facilitating binding and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between "1,2-Ethanediamine, N1-[3-(trifluoromethyl)-2-pyridinyl]-" and related ethanediamine derivatives:
Key Structural and Functional Insights
Trifluoromethyl-Pyridinyl Motif : Compounds with a 3-(trifluoromethyl)-2-pyridinyl group (e.g., target compound, CAS 286008-56-8) exhibit strong electron-withdrawing effects and hydrophobic interactions, making them suitable for targeting enzymes or receptors with aromatic binding pockets . In contrast, phenylmethyl or naphthalenyl substituents (e.g., CAS 627520-29-0) prioritize steric bulk over electronic effects .
Heterocyclic Diversity: Pyrimidine Derivatives (e.g., CAS 286008-56-8): Pyrimidine rings enhance hydrogen-bonding capacity, critical for kinase inhibition .
Organosilicon Modifications: The silane-containing compound (CAS 23410-40-4) diverges significantly, with applications in material science rather than biomedicine due to hydrolytic stability and surface adhesion properties .
Synthetic Accessibility : The phenylmethyl-pyridinyl derivative (CAS 50331-70-9) has well-documented high-yield synthesis routes, making it a cost-effective ligand for industrial catalysis .
Research Findings and Trends
- Pharmaceutical Potential: Trifluoromethyl-pyridinyl ethanediamines are increasingly explored in drug discovery. For example, CAS 1315366-99-4 () demonstrates how trifluoromethyl and tetrahydrofuran groups synergize to improve bioavailability and target engagement .
- Material Science : Silane-modified ethanediamines (e.g., CAS 23410-40-4) are pivotal in developing moisture-curable adhesives and coatings .
- Regulatory Status : Compounds like those in (REACH-registered) highlight regulatory considerations for industrial-scale production, though the target compound’s status remains unclear .
Biological Activity
1,2-Ethanediamine, N1-[3-(trifluoromethyl)-2-pyridinyl]- (CAS No. 170353-21-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C8H10F3N
- Molecular Weight : 179.17 g/mol
- Structure : The compound features a pyridine ring substituted with a trifluoromethyl group and an ethylenediamine moiety.
1,2-Ethanediamine derivatives exhibit various mechanisms of action depending on their structural modifications. The trifluoromethyl group enhances lipophilicity, which can improve membrane penetration and bioavailability. The compound's activity is often linked to its interaction with specific biological targets, including enzymes and receptors involved in inflammatory and allergic responses.
Antiinflammatory and Antiallergic Effects
Research indicates that compounds similar to 1,2-ethanediamine derivatives can modulate inflammatory pathways. For instance, studies have shown that these compounds may inhibit phosphodiesterase (PDE) activity, which is crucial in regulating cyclic nucleotide levels within cells. This inhibition can lead to reduced inflammation and allergic reactions:
- Case Study : A study demonstrated that a related compound exhibited significant PDE4 inhibition, suggesting potential for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Antimicrobial Properties
The biological activity of 1,2-ethanediamine derivatives extends to antimicrobial effects. Some studies have reported that these compounds possess antibacterial properties against various pathogens:
- Research Findings : A study published in the Journal of Medicinal Chemistry highlighted the antibacterial efficacy of pyridine-based compounds against Gram-positive bacteria . The trifluoromethyl substitution was noted to enhance activity.
Pharmacokinetics
Understanding the pharmacokinetics of 1,2-ethanediamine is essential for evaluating its therapeutic potential:
- Absorption : The presence of the trifluoromethyl group improves absorption rates.
- Metabolism : In vitro studies suggest that these compounds undergo metabolic transformations that can affect their efficacy and safety profile.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C8H10F3N |
| Molecular Weight | 179.17 g/mol |
| Biological Activity | Antiinflammatory, Antimicrobial |
| Mechanism of Action | PDE inhibition |
| Therapeutic Applications | Asthma, COPD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
